molecular formula C20H19N5O2 B15121182 2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione

Cat. No.: B15121182
M. Wt: 361.4 g/mol
InChI Key: PUTSJASLMBHJOW-UHFFFAOYSA-N
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Description

2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by rings containing at least one atom other than carbon, such as nitrogen, oxygen, or sulfur. The unique structure of this compound makes it of significant interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione typically involves multiple steps. One common method involves the palladium-catalyzed carbonylation of 4-chloropyrazolo[1,5-a]pyrazines at elevated pressure. This process is followed by the conversion of nitrile intermediates to the corresponding amidoximes and amidines . Cyclocondensation of the obtained amidoximes with trifluoroacetic anhydride or ethyl chloroformate is then used to synthesize the final product .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and catalyst concentration. The use of more accessible catalysts like [Pd(dppf)Cl2]·CH2Cl2 can facilitate the production of multigram quantities of the compound .

Chemical Reactions Analysis

Types of Reactions

2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired product is obtained.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different functional groups, while substitution reactions can introduce various substituents into the molecule.

Scientific Research Applications

2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to changes in cellular functions and physiological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Benzyl-5-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}-octahydropyrrolo[3,4-c]pyrrole-1,3-dione stands out due to its unique structure, which allows for specific interactions with molecular targets. This specificity can lead to more targeted therapeutic effects and reduced side effects compared to similar compounds.

Properties

Molecular Formula

C20H19N5O2

Molecular Weight

361.4 g/mol

IUPAC Name

5-benzyl-2-(2-methylpyrazolo[1,5-a]pyrazin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione

InChI

InChI=1S/C20H19N5O2/c1-13-9-17-18(21-7-8-25(17)22-13)23-11-15-16(12-23)20(27)24(19(15)26)10-14-5-3-2-4-6-14/h2-9,15-16H,10-12H2,1H3

InChI Key

PUTSJASLMBHJOW-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CC4C(C3)C(=O)N(C4=O)CC5=CC=CC=C5

Origin of Product

United States

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